4-Amino-L-phenylalanine hydrate
Description
4-Amino-L-phenylalanine hydrate is a derivative of the amino acid phenylalanine. It is characterized by the presence of an amino group attached to the phenyl ring, making it a valuable compound in various biochemical and pharmaceutical applications. The molecular formula of this compound is C9H12N2O2·xH2O, and it has a molecular weight of 180.20 (anhydrous basis) .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPWQCBWORKIP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-80-6 | |
| Record name | 4-Amino-L-phenylalanine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the modification of L-phenylalanine. One common method is the nitration of L-phenylalanine to form 4-nitro-L-phenylalanine, followed by reduction to yield 4-Amino-L-phenylalanine. The nitration reaction is usually carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Imine Formation and Catalytic Activity
4a-Phe acts as a nucleophilic catalyst for hydrazone ligations, leveraging its aromatic amine to form bisaryl imine intermediates. Key findings include:
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Reaction with 3-formyltyrosine (3f-Tyr): 4a-Phe forms an imine with 3f-Tyr, enabling subsequent hydrazone formation with hydrazine-containing fluorophores. Its catalytic efficacy is ~70% that of aniline but with reduced protein denaturation risk .
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Temperature dependence: Lower temperatures (0°C vs. 37°C) increase imine concentration due to the exothermic equilibrium, accelerating hydrazone formation rates (Table 1) .
Table 1: Temperature Effects on Imine Formation
| Temperature (°C) | Relative Initial Rate (vs. 25°C) |
|---|---|
| 0 | 1.85 |
| 25 | 1.00 |
| 37 | 0.55 |
Azide Formation via Ullman-Type Coupling
4a-Phe serves as a precursor in synthesizing 4-azido-L-phenylalanine through Cu(I)-catalyzed coupling with sodium azide (NaN₃):
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Reaction conditions: Aqueous ethanol, sodium ascorbate, and Cu(I)-ligand complexes (e.g., L-proline) .
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Safety note: While the reaction itself is safe, the isolated 4-azido product exhibits explosive properties under mechanical stress .
Table 2: Catalytic Efficiency in Ullman Azidation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| L-Proline/Cu(I) | 24 | 72 |
| Optimized ligands | 12 | 85 |
Polymerization via N-Carboxyanhydride (NCA)
4a-Phe undergoes ring-opening polymerization to form water-soluble polypeptides:
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Mechanism: Initiated by transition metals (e.g., Ni), producing high-molecular-weight poly(4-amino-L-phenylalanine) (P4APhe) .
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Gelation behavior: P4APhe forms β-sheet crystalline domains in solvents, enabling pH-responsive hydrogel formation when copolymerized with L-lysine .
Acylation and Alkylation Reactions
The aromatic amine and α-amino groups participate in derivatization:
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Acylation: Reacts with acetic anhydride to form N-acetyl derivatives, preserving stereochemistry at the α-carbon .
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Alkylation: Forms stable Schiff bases with aldehydes (e.g., glutaraldehyde), utilized in crosslinking applications.
Thermal Decomposition and Stability
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Decomposition pathway: Above 150°C, 4a-Phe undergoes exothermic decomposition, releasing nitrogen gas and forming aromatic byproducts .
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Safety protocols: Storage at ≤4°C in inert atmospheres is recommended to mitigate instability risks .
Key Mechanistic Insights
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Dual nucleophilicity: Both aromatic and α-amino groups participate in imine formation, with the aromatic amine reacting faster due to resonance stabilization .
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pH-dependent reactivity: The zwitterionic form at neutral pH enhances solubility while maintaining catalytic activity in biological systems .
Scientific Research Applications
4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate for enzyme studies and protein engineering.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. Additionally, it may influence neurotransmitter synthesis and metabolism, given its structural similarity to phenylalanine .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound, lacking the amino group on the phenyl ring.
4-Nitro-L-phenylalanine: An intermediate in the synthesis of 4-Amino-L-phenylalanine.
L-Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
Uniqueness
4-Amino-L-phenylalanine hydrate is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological properties. This modification allows it to participate in specific reactions and interactions that are not possible with its parent compound, L-phenylalanine .
Biological Activity
4-Amino-L-phenylalanine hydrate (CAS Number: 943-80-6) is an amino acid derivative that plays a significant role in various biological processes. Its structural similarity to L-phenylalanine allows it to participate in peptide synthesis and drug development, particularly in the context of neurological disorders and cancer therapies. This article explores its biological activity, mechanisms of action, and implications in clinical research.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.204 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 383.5 ± 32.0 °C |
| Flash Point | 185.8 ± 25.1 °C |
Biological Functions
4-Amino-L-phenylalanine exhibits several biological activities, primarily due to its role as a precursor in neurotransmitter synthesis and its involvement in protein structure and function.
1. Neurotransmitter Synthesis
As a precursor to neurotransmitters such as dopamine and norepinephrine, 4-amino-L-phenylalanine contributes to the regulation of mood, cognition, and alertness. Its potential antidepressant effects are attributed to increased levels of these neurotransmitters in the brain .
2. Peptide Synthesis
This compound is utilized extensively in peptide synthesis, serving as a building block for therapeutic proteins. Its incorporation into peptides enhances their biological activity and stability, making it valuable in drug development .
3. Cancer Research
Recent studies have highlighted the compound's role in enhancing the uptake of boron compounds used in boron neutron capture therapy (BNCT) for cancer treatment. Research indicates that preloading with L-tyrosine or L-phenylalanine can significantly increase the cellular uptake of boron-containing compounds, thereby improving therapeutic efficacy against certain cancers .
The mechanisms through which 4-amino-L-phenylalanine exerts its biological effects include:
- Transport Mechanisms : It interacts with large neutral amino acid transporters (LATs), facilitating its uptake into cells and influencing the transport of other amino acids and therapeutic agents .
- Enzymatic Interactions : The compound may modulate enzymes involved in neurotransmitter synthesis, thereby affecting neurochemical pathways associated with mood and cognitive functions .
Case Studies
Several studies have investigated the effects of 4-amino-L-phenylalanine in various contexts:
Case Study 1: Phenylketonuria (PKU) Treatment
In patients with PKU, dietary management often includes supplementation with large neutral amino acids (LNAAs) to manage phenylalanine levels. Research indicates that supplementation can lead to significant reductions in blood phenylalanine levels, improving cognitive outcomes .
Case Study 2: Cancer Therapy
A study focused on non-small cell lung carcinoma (A549) cells demonstrated that pre-treatment with L-tyrosine enhanced boron uptake by over two-fold, suggesting that amino acid preloading could optimize BNCT outcomes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-L-phenylalanine hydrate with high enantiomeric purity?
- Enantiospecific synthesis can be achieved via enzymatic deacetylation of intermediates like 2-acetamidocinnamic acid or microbial transamination using Corynebacterium glutamicum . For solution-phase peptide synthesis, ensure reaction conditions (e.g., pH, solvent selection) align with optical activity parameters: [α]20/D +8.7±0.5° in acetic acid/water (4:1) . Post-synthesis, verify purity via HPLC and monitor loss on drying (<5%) to avoid hydrate decomposition .
Q. How should researchers characterize the hydrate form to distinguish it from anhydrous polymorphs?
- Use ATR-FTIR spectroscopy to identify water-associated vibrational modes (~3200–3600 cm⁻¹) and hydrate-specific lattice vibrations . Pair with laser backscattering to track crystal growth kinetics in mixed propanol-water solutions, as hydrate formation is sensitive to solvent ratios and supersaturation levels . Differential scanning calorimetry (DSC) can confirm hydrate stability by detecting dehydration endotherms .
Q. What solubility challenges arise when working with this compound in aqueous media?
- The compound exhibits limited solubility in neutral water (similar to tyrosine, requiring <2.3 mM for homogeneous solutions) . Use acetic acid/water mixtures (4:1) to enhance solubility while preserving optical activity . For peptide synthesis, pre-dissolve in polar aprotic solvents (e.g., DMF) to avoid side reactions during coupling .
Advanced Research Questions
Q. How can crystallization kinetics be optimized to selectively obtain the hydrate form over the anhydrate?
- Design batch experiments with controlled cooling trajectories in propanol-water systems to suppress anhydrate nucleation . Monitor metastable zones via in situ ATR-FTIR to detect phase transitions. Hydrate growth dominates at lower temperatures (<15°C) and higher water activity (>0.8), while anhydrate forms under rapid supersaturation . Adjust seeding strategies using pre-characterized hydrate crystals to direct nucleation.
Q. What strategies resolve discrepancies in reported optical rotation values for 4-Amino-L-phenylalanine derivatives?
- Contradictions in optical rotation (e.g., +8.7° vs. +6.8° in different solvents) arise from solvent polarity and hydration state . Standardize measurements in acetic acid/water (4:1) at 20°C . For chiral impurities, employ enzymatic assays (e.g., L-amino acid oxidase) to quantify D-enantiomer content, which can skew rotation values .
Q. How do aromatic side-chain conformations impact vibrational spectra in hydrated environments?
- The torsion angles χ₁ (Cα-Cβ) and χ₂ (Cβ-Cγ) of the phenyl group influence Raman/FT-IR bands. DFT/B3LYP/6-31++G* simulations show gauche/trans conformers alter C–H stretching (3050–3100 cm⁻¹) and NH₃⁺ deformation modes (1600–1650 cm⁻¹) . Compare experimental spectra with explicit hydration models (5–7 water clusters) to account for hydrogen-bonding effects .
Q. What analytical pitfalls occur when quantifying trace 4-Amino-L-phenylalanine in biological matrices?
- Interference from metabolites like phenylalanine or tyrosine requires separation via reverse-phase LC-MS/MS with a C18 column and 0.1% formic acid mobile phase . Derivatize with dansyl chloride to enhance sensitivity. Validate recovery rates (>90%) in spiked samples to address matrix effects .
Methodological Notes
- Polymorphic Analysis : Cross-reference X-ray diffraction (XRPD) with spectroscopic data to confirm hydrate vs. anhydrate structures .
- Synthesis Scale-Up : For multi-gram synthesis, optimize enzymatic steps (e.g., Pseudomonas putida nitrile hydratase) to reduce racemization risks .
- Spectroscopic Validation : Always acquire background spectra of solvents (e.g., acetic acid) to subtract artifact peaks in FT-IR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
